N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a piperazine ring, and a phenylprop-2-en-1-yl group. The unique arrangement of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with cinnamaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects, or interfere with signaling pathways involved in cell proliferation, resulting in antiproliferative effects .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and antiproliferative properties but has a different core structure involving a thiazole ring.
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is designed for anti-tubercular activity and has a pyrazine and pyridine core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c23-21-10-8-20(9-11-21)17-24-22(27)18-26-15-13-25(14-16-26)12-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLVALFFYHBMB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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